molecular formula C6H10ClF3N2 B13483791 2-Imino-5-(trifluoromethyl)piperidine hydrochloride

2-Imino-5-(trifluoromethyl)piperidine hydrochloride

Cat. No.: B13483791
M. Wt: 202.60 g/mol
InChI Key: ADGHRMBFXZIAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(trifluoromethyl)piperidin-2-imine hydrochloride is a chemical compound with the molecular formula C6H10ClF3N2 and a molecular weight of 202.61 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research applications. It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further modified by an imine group and hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethyl)piperidin-2-imine hydrochloride typically involves the reaction of piperidine derivatives with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the piperidine ring. The resulting intermediate is then treated with an appropriate reagent to form the imine group, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of 5-(trifluoromethyl)piperidin-2-imine hydrochloride may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)piperidin-2-imine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(trifluoromethyl)piperidin-2-imine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)piperidin-2-imine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.

    Trifluoromethylpiperidine: Similar to 5-(trifluoromethyl)piperidin-2-imine hydrochloride but lacks the imine group.

    Piperidin-2-imine: Contains the imine group but lacks the trifluoromethyl group.

Uniqueness

5-(trifluoromethyl)piperidin-2-imine hydrochloride is unique due to the presence of both the trifluoromethyl and imine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the imine group allows for specific interactions with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C6H10ClF3N2

Molecular Weight

202.60 g/mol

IUPAC Name

3-(trifluoromethyl)-2,3,4,5-tetrahydropyridin-6-amine;hydrochloride

InChI

InChI=1S/C6H9F3N2.ClH/c7-6(8,9)4-1-2-5(10)11-3-4;/h4H,1-3H2,(H2,10,11);1H

InChI Key

ADGHRMBFXZIAJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NCC1C(F)(F)F)N.Cl

Origin of Product

United States

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